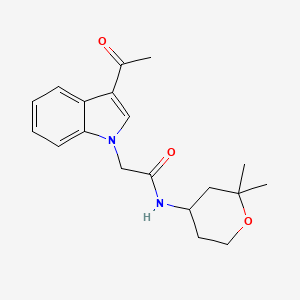
(4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a hydroxy group at the 4-position and a trifluoromethoxy group at the 8-position. Additionally, it features a piperidin-1-yl methanone moiety attached to the 3-position of the quinoline ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via a nucleophilic aromatic substitution reaction using a suitable trifluoromethoxy reagent.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using a suitable hydroxylating agent.
Attachment of the Piperidin-1-yl Methanone Moiety: The final step involves the attachment of the piperidin-1-yl methanone moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the piperidin-1-yl methanone moiety can be reduced to form an alcohol.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
(4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy and trifluoromethoxy groups play a crucial role in its binding affinity and specificity towards these targets. The piperidin-1-yl methanone moiety may enhance its solubility and bioavailability. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: A simpler analog without the trifluoromethoxy and piperidin-1-yl methanone groups.
8-Trifluoromethoxyquinoline: Lacks the hydroxy and piperidin-1-yl methanone groups.
Piperidin-1-yl methanone derivatives: Compounds with similar piperidin-1-yl methanone moieties but different core structures.
Uniqueness
The uniqueness of (4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and trifluoromethoxy groups on the quinoline core, along with the piperidin-1-yl methanone moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H15F3N2O3 |
|---|---|
Molecular Weight |
340.30 g/mol |
IUPAC Name |
3-(piperidine-1-carbonyl)-8-(trifluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)24-12-6-4-5-10-13(12)20-9-11(14(10)22)15(23)21-7-2-1-3-8-21/h4-6,9H,1-3,7-8H2,(H,20,22) |
InChI Key |
WBNFBVBXEAVIIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B12170410.png)
![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B12170418.png)

![N-(4-chlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12170434.png)
![3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12170444.png)
![(4-Hydroxy-5,7-dimethylquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12170451.png)
![1-[1-(Benzenesulfonyl)piperidine-2-carbonyl]-4-(diphenylmethyl)piperazine](/img/structure/B12170454.png)


